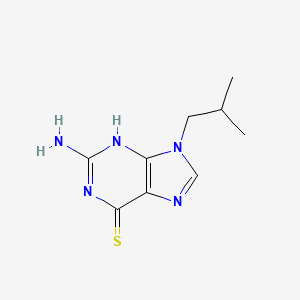
9H-Purine-6-thiol, 2-amino-9-isobutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-isobutyl-1H-purine-6(9H)-thione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method might include the alkylation of a purine derivative followed by thiolation. For example:
Alkylation: Starting with a purine derivative, an alkylating agent such as isobutyl bromide can be used under basic conditions to introduce the isobutyl group.
Thiolation: The resulting intermediate can then be treated with a sulfur source, such as thiourea, under acidic or basic conditions to introduce the thione group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-isobutyl-1H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-mercaptopurine: Another purine derivative with a thione group, used as an antineoplastic agent.
9-Isobutyl-1H-purine-6(9H)-thione: Similar structure but lacks the amino group.
2-Amino-9-methyl-1H-purine-6(9H)-thione: Similar structure with a methyl group instead of an isobutyl group.
Uniqueness
2-Amino-9-isobutyl-1H-purine-6(9H)-thione is unique due to the presence of both the isobutyl and thione groups, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
24397-96-4 |
|---|---|
Molekularformel |
C9H13N5S |
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
2-amino-9-(2-methylpropyl)-3H-purine-6-thione |
InChI |
InChI=1S/C9H13N5S/c1-5(2)3-14-4-11-6-7(14)12-9(10)13-8(6)15/h4-5H,3H2,1-2H3,(H3,10,12,13,15) |
InChI-Schlüssel |
XWBIXZMDYHIGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=NC2=C1NC(=NC2=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


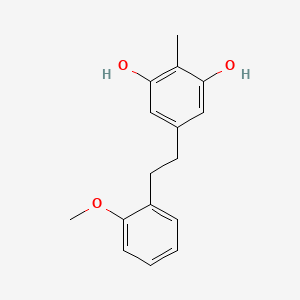
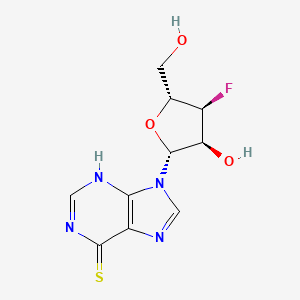
![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
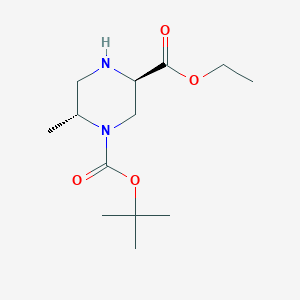
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
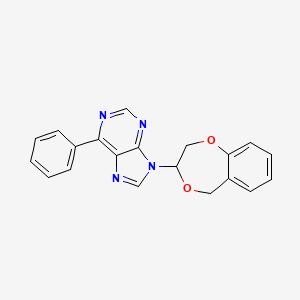
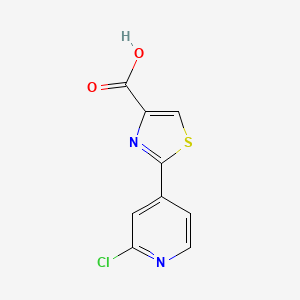
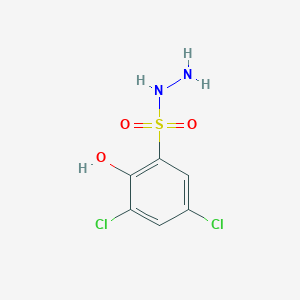
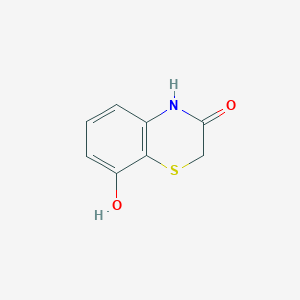
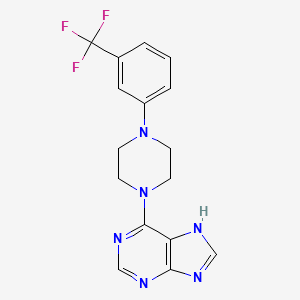
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)
